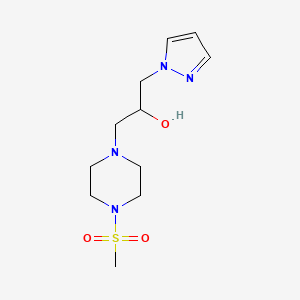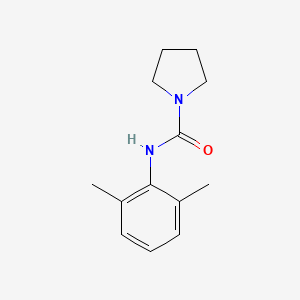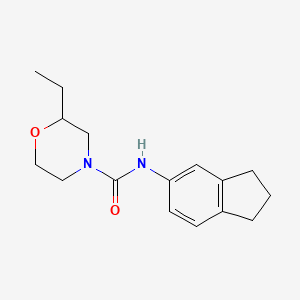
3-(1,3-benzoxazol-2-yloxy)-N,N-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-benzoxazol-2-yloxy)-N,N-dimethylbenzamide, also known as BML-275, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzoxazoles and has been shown to exhibit anti-inflammatory and anti-cancer properties.
Mécanisme D'action
3-(1,3-benzoxazol-2-yloxy)-N,N-dimethylbenzamide inhibits the activity of AMPK by binding to its catalytic subunit. This results in the activation of the mTOR pathway, which is involved in regulating cell growth and proliferation. The inhibition of AMPK also leads to decreased glucose uptake and fatty acid oxidation in cancer cells, which can starve the cells of energy and ultimately lead to cell death.
Biochemical and Physiological Effects:
3-(1,3-benzoxazol-2-yloxy)-N,N-dimethylbenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the production of inflammatory cytokines and chemokines, which are involved in the immune response. 3-(1,3-benzoxazol-2-yloxy)-N,N-dimethylbenzamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, 3-(1,3-benzoxazol-2-yloxy)-N,N-dimethylbenzamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 3-(1,3-benzoxazol-2-yloxy)-N,N-dimethylbenzamide is its specificity for AMPK inhibition. This allows for more targeted effects and reduces the potential for off-target effects. However, one limitation of 3-(1,3-benzoxazol-2-yloxy)-N,N-dimethylbenzamide is its low solubility in aqueous solutions, which can make it difficult to administer in lab experiments.
Orientations Futures
There are a number of potential future directions for research on 3-(1,3-benzoxazol-2-yloxy)-N,N-dimethylbenzamide. One area of interest is its potential use in combination with other cancer therapies, such as chemotherapy or radiation. Another area of interest is its potential use in the treatment of other diseases, such as diabetes or neurodegenerative diseases. Additionally, further research is needed to better understand the mechanism of action of 3-(1,3-benzoxazol-2-yloxy)-N,N-dimethylbenzamide and its potential side effects.
Méthodes De Synthèse
The synthesis of 3-(1,3-benzoxazol-2-yloxy)-N,N-dimethylbenzamide involves the reaction of 2-amino-5-chlorobenzoxazole with dimethylamine and benzoyl chloride. The resulting product is then purified using chromatography techniques. The yield of the synthesis process is typically around 50%.
Applications De Recherche Scientifique
3-(1,3-benzoxazol-2-yloxy)-N,N-dimethylbenzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the activity of an enzyme called AMP-activated protein kinase (AMPK), which plays a crucial role in regulating cellular energy metabolism. This inhibition leads to decreased inflammation and increased apoptosis in cancer cells.
Propriétés
IUPAC Name |
3-(1,3-benzoxazol-2-yloxy)-N,N-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-18(2)15(19)11-6-5-7-12(10-11)20-16-17-13-8-3-4-9-14(13)21-16/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTRQWDIRSGJRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CC=C1)OC2=NC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-benzoxazol-2-yloxy)-N,N-dimethylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-fluoro-2-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid](/img/structure/B7513544.png)






![N,N',N''-tris[2-(cyclohex-1-en-1-yl)ethyl]benzene-1,3,5-tricarboxamide](/img/structure/B7513581.png)

![3-[2-(2-methyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)ethyl]-1,3-benzoxazol-2-one](/img/structure/B7513613.png)
![N-[4,5-bis(furan-2-yl)-1,3-thiazol-2-yl]-3-methylsulfanylpropanamide](/img/structure/B7513624.png)

![N-[1-(azocan-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide](/img/structure/B7513632.png)
![1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]azepan-2-one](/img/structure/B7513637.png)